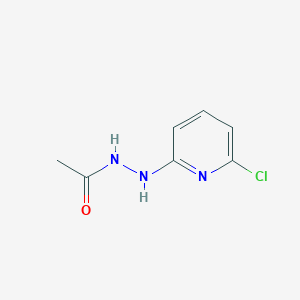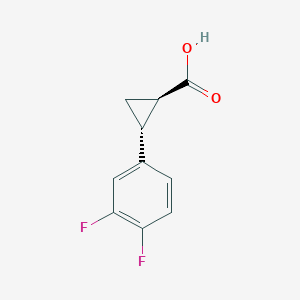
2,3-Dichloro-5-fluoropyridine
Vue d'ensemble
Description
2,3-Dichloro-5-fluoropyridine is an organic compound with the molecular formula C5H2Cl2FN. It is a derivative of pyridine, where two chlorine atoms and one fluorine atom are substituted at the 2, 3, and 5 positions, respectively.
Applications De Recherche Scientifique
2,3-Dichloro-5-fluoropyridine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Fluoropyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
Fluoropyridines, as a class, are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . This suggests that 2,3-Dichloro-5-fluoropyridine might interact with its targets in a unique manner, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Fluoropyridines are known to have a broad range of biological applications, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform, methanol, and water , which could influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Moreover, the presence of fluorine atoms in the compound may enhance its physical, biological, and environmental properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-fluoropyridine typically involves the fluorination of 2,3,5-trichloropyridine. One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 6 hours, yielding 5-chloro-2,3-difluoropyridine . Another method involves the use of tetrabutylammonium bromide (Bu4NBr) in a mixture with KF .
Industrial Production Methods: For large-scale industrial production, catalytic cyclization and fluoridation reactions are employed. These methods use trichloracetic aldehyde and acrylonitrile as starting materials, which undergo catalytic cyclization and fluoridation to produce 2,3-difluoro-5-chloropyridine . This process is advantageous due to its simplicity, low production cost, high yield, and minimal pollution .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloro-5-fluoropyridine undergoes various chemical reactions, including substitution reactions. For example, it can react with nucleophiles to replace the chlorine or fluorine atoms with other functional groups .
Common Reagents and Conditions:
Substitution Reactions: Potassium fluoride (KF) in DMF at elevated temperatures (e.g., 150°C) is commonly used.
Catalytic Reactions: Catalysts such as tetrabutylammonium bromide (Bu4NBr) can be used to facilitate the reaction.
Major Products: The major products formed from these reactions include difluoropyridines and other substituted pyridines, depending on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
2,3-Difluoro-5-chloropyridine: Similar in structure but with different substitution patterns.
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: Another fluorinated pyridine with carboxylic acid functionality.
3,5-Dichloro-2-fluoropyridine: Differing in the position of chlorine and fluorine atoms.
Uniqueness: 2,3-Dichloro-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms on the pyridine ring enhances its stability and reactivity, making it a versatile intermediate in various chemical syntheses .
Propriétés
IUPAC Name |
2,3-dichloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYIQENCPIISLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594380 | |
| Record name | 2,3-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185985-40-4 | |
| Record name | 2,3-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)




![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)
